1,2,4,5-Tetrachlorobenzene 13C6 100 microg/mL in Acetonitrile

Description

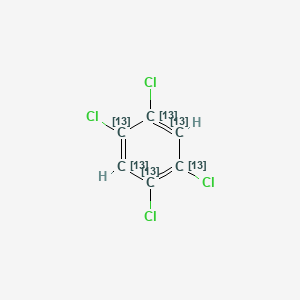

1,2,4,5-Tetrachlorobenzene 13C6 100 µg/mL in Acetonitrile (CAS 85380-73-0) is a stable isotope-labeled reference material used primarily as an internal standard in mass spectrometry (MS)-based analytical methods. Its molecular formula is $^{13}\text{C}6\text{H}2\text{Cl}_4$, with a molecular weight of 221.85 g/mol. The compound is dissolved in acetonitrile, a polar aprotic solvent favored for its compatibility with high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .

Key applications include environmental monitoring, food safety testing, and cannabis analysis, where it enables precise quantification of native 1,2,4,5-tetrachlorobenzene by compensating for matrix effects and instrument variability . The product (DRE-XA17354501AL) is supplied by Dr. Ehrenstorfer and has a documented stability until October 2028 under recommended storage conditions .

Properties

IUPAC Name |

1,2,4,5-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBKHLUZVFWLAG-IDEBNGHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-tetrachlorobenzene 13C6 involves the chlorination of benzene-13C6. The process typically requires the use of chlorine gas and a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 1, 2, 4, and 5 positions on the benzene ring .

Industrial Production Methods

Industrial production of 1,2,4,5-tetrachlorobenzene 13C6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity benzene-13C6 and chlorine gas in a continuous flow reactor. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. The final product is then dissolved in acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrachlorobenzene 13C6 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form chlorinated benzoquinones.

Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated benzene derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

Major Products Formed

Substitution Reactions: Products include various chlorinated phenols and anilines.

Oxidation Reactions: Major products are chlorinated benzoquinones.

Reduction Reactions: Products include less chlorinated benzene derivatives.

Scientific Research Applications

Applications Overview

-

Environmental Analysis

- -1,2,4,5-Tetrachlorobenzene serves as a reference standard for detecting contaminants of emerging concern (CECs) in environmental samples. Its use in gas chromatography-mass spectrometry (GC-MS) allows for the identification and quantification of similar chlorinated compounds in various matrices such as water and sediments .

- Mass Spectrometry

- Bioconcentration Studies

Comparison of Recovery Rates in Environmental Samples

| Sample Type | Recovery Rate (%) | Relative Standard Deviation (%) |

|---|---|---|

| Water | 69 - 110 | <20 |

| Sediment | 76 - 125 | <20 |

| Soil | 77 - 85 | <20 |

Summary of Case Studies

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrachlorobenzene 13C6 involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of enzyme activity, disruption of cellular membranes, and induction of oxidative stress .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Non-labeled 1,2,4,5-Tetrachlorobenzene

- Molecular Formula : $\text{C}6\text{H}2\text{Cl}_4$ (CAS 95-94-3)

- Molecular Weight : 215.89 g/mol

- Key Differences: Lacks $^{13}\text{C}$ isotopes, making it unsuitable as an internal standard for isotope dilution MS. Available in solvents like methanol (DRE-XA17354500ME) and cyclohexane (DRE-L17354500CY), which may affect chromatographic performance compared to acetonitrile .

Tetrabromobisphenol A D10 (Dimethyl D3, Bisphenol-3,5-D2)

- Molecular Formula : $\text{C}{15}\text{H}6\text{Br}4\text{O}2$ (CAS n/a)

- Molecular Weight : 553.93 g/mol

- Key Differences :

Solvent and Stability Comparisons

Acetonitrile vs. Methanol/Cyclohexane:

- Acetonitrile offers lower UV absorbance and better compatibility with LC-MS, whereas methanol and cyclohexane are preferred for gas chromatography (GC) due to volatility differences .

Analytical Performance

- Isotopic Labeling Advantage: $^{13}\text{C}_6$-labeled compounds exhibit minimal chromatographic shift compared to deuterated analogs (e.g., Tetrabromobisphenol A D10), ensuring co-elution with native analytes and reducing quantification errors . The 100 µg/mL concentration aligns with common calibration ranges for trace analysis, balancing detection limits (e.g., 0.1–10 ppb) and solvent compatibility .

- Detection Specificity: Chlorinated vs. brominated analogs require distinct MS detection settings (e.g., m/z 215.89 for native tetrachlorobenzene vs. m/z 553.93 for Tetrabromobisphenol A) .

Biological Activity

1,2,4,5-Tetrachlorobenzene (CAS No. 95-94-3) is a chlorinated aromatic hydrocarbon that has garnered attention due to its biological activity and environmental implications. This compound is often utilized in various industrial applications and has been studied for its toxicological effects on living organisms. This article provides a detailed overview of the biological activity of 1,2,4,5-tetrachlorobenzene at a concentration of 100 µg/mL in acetonitrile, including relevant case studies and research findings.

1,2,4,5-Tetrachlorobenzene is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHCl |

| Molecular Weight | 221.85 g/mol |

| Melting Point | 141 °C |

| Boiling Point | 245 °C |

| Water Solubility | 1.27 mg/L |

| Log Kow | 4.5 |

These properties indicate that the compound is relatively hydrophobic and can accumulate in biological systems.

Toxicological Effects

Research indicates that exposure to 1,2,4,5-tetrachlorobenzene can lead to significant health risks. Laboratory studies have shown that animals exposed to this compound exhibited liver and kidney lesions, suggesting hepatotoxicity and nephrotoxicity . The U.S. Environmental Protection Agency (EPA) has established an oral reference dose of 0.34 mg/kg/day for this compound, indicating the potential for harmful effects even at low exposure levels .

The biological activity of 1,2,4,5-tetrachlorobenzene is primarily mediated through its interaction with cellular components leading to oxidative stress and disruption of metabolic pathways. It has been observed to induce the production of reactive oxygen species (ROS), which can cause cellular damage and inflammation . Additionally, studies have indicated that the compound may affect gene expression related to detoxification processes .

Environmental Impact

A study conducted on groundwater contamination highlighted the persistence of tetrachlorobenzenes in various ecosystems. The degradation pathways of these compounds were analyzed under both aerobic and anaerobic conditions. Results showed that while biodegradation occurs, it is often slow, leading to prolonged exposure risks in contaminated sites .

Human Exposure

Research focusing on occupational exposure has revealed that individuals working in environments where tetrachlorobenzenes are used are at a higher risk for developing respiratory issues and skin irritations . A cohort study indicated that chronic exposure could lead to long-term health effects including potential carcinogenic outcomes .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of 1,2,4,5-tetrachlorobenzene :

Q & A

Q. How should this isotopically labeled standard be prepared and stored to ensure stability in analytical workflows?

Methodological Answer:

- Preparation : Dilute the stock solution (100 µg/mL) to working concentrations using acetonitrile, which minimizes solvent interference in GC-MS or LC-MS due to its low UV absorbance and compatibility with common ionization sources .

- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation and solvent evaporation. Acetonitrile’s low freezing point (−45°C) ensures stability even under refrigeration .

- Validation : Confirm stability via periodic analysis using a reference chromatogram (retention time ±0.1 min) and isotopic purity checks (e.g., mass spectral peaks at m/z 226 [M+] for 13C6-labeled vs. 220 for unlabeled) .

Q. Why is acetonitrile the preferred solvent for this standard in environmental analysis?

Methodological Answer:

- Acetonitrile’s high polarity enhances solubility of chlorinated aromatics like 1,2,4,5-tetrachlorobenzene, while its low viscosity improves chromatographic peak symmetry in HPLC .

- It reduces matrix effects in mass spectrometry by minimizing adduct formation compared to methanol or water .

- Data Support : Studies show acetonitrile-based standards yield >95% recovery in solid-phase extraction (SPE) protocols for chlorinated pollutants, outperforming methanol in minimizing co-elution of hydrophobic interferents .

Advanced Research Questions

Q. How can researchers validate the use of this 13C6-labeled standard for correcting matrix effects in quantitative analyses?

Methodological Answer:

- Internal Standard Calibration : Spike samples with the 13C6 standard prior to extraction. Calculate recovery rates by comparing the analyte-to-internal-standard response ratio in spiked vs. pure solvent matrices .

- Matrix Effect Assessment : Use post-extraction spiking to quantify ion suppression/enhancement. A deviation >±15% in recovery indicates significant matrix interference, necessitating method optimization (e.g., adjusting SPE sorbents) .

- Case Study : In sediment analysis, 1,2,4,5-tetrachlorobenzene was rarely detected due to low recovery (≤60%) in unoptimized methods; isotopic standards improved accuracy by normalizing losses during cleanup .

Q. What experimental strategies address discrepancies in detection limits between this labeled standard and its native counterpart?

Methodological Answer:

- Sensitivity Optimization : For GC-MS, use a DB-5MS column (30 m × 0.25 mm) with a 0.25-µm film thickness. The 13C6 label reduces fragmentation, enhancing the molecular ion signal (m/z 226) compared to native compounds .

- Contradiction Resolution : If native analytes show lower detection limits, verify isotopic purity via high-resolution MS (HRMS) to rule out cross-contamination. For example, a 0.1% impurity in 13C6 labeling could artificially inflate native signals .

Q. How does isotopic labeling impact the partitioning behavior of 1,2,4,5-tetrachlorobenzene in biphasic systems?

Methodological Answer:

- Experimental Design : Compare octanol-water partition coefficients (log Kow) of labeled vs. unlabeled compounds using shake-flask assays. The 13C6 label may slightly increase hydrophobicity (Δlog Kow ≈ +0.02), affecting extraction efficiency in liquid-liquid partitioning .

- Data Interpretation : Correct for isotopic effects in environmental fate models by applying a mass-adjusted activity coefficient, particularly in studies tracking bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.